molecular formula C6H11BrO2 B143388 tert-Butyl bromoacetate CAS No. 5292-43-3

tert-Butyl bromoacetate

Cat. No. B143388
CAS RN: 5292-43-3
M. Wt: 195.05 g/mol
InChI Key: BNWCETAHAJSBFG-UHFFFAOYSA-N
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Description

Tert-Butyl bromoacetate is a light yellow transparent liquid . It is soluble in alcohols, ethers, and other organic solvents . It is used as an intermediate in the production of dyes, pharmaceuticals, agrochemicals, and organic compounds . It finds application as an alkylating agent .


Synthesis Analysis

The synthesis method of tert-butyl bromoacetate involves mixing bromoacetic acid and tert-butyl acetate at a weight ratio of 4: (1-1):1, and completely dissolving bromoacetic acid in tert-butyl acetate . The solution is then fed into a reactor filled with strong acid type ion exchange resin, controlling the temperature within the range of 30-45 DEG C, reacting for 2-6 hours, and generating a mixture with 30-35% tert-butyl bromoacetate . .


Molecular Structure Analysis

The molecular formula of tert-Butyl bromoacetate is C6H11BrO2 . Its average mass is 195.054 Da and its monoisotopic mass is 193.994232 Da .


Chemical Reactions Analysis

Tert-Butyl bromoacetate plays a crucial role in the regioselective purine glycosylation and alkylation reactions mediated by the novel 2,3-dicyclohexylsuccinimide (Cy2SI) protecting group . It also plays an important role in the synthesis of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and in collagenase inhibitors synthesis .


Physical And Chemical Properties Analysis

Tert-Butyl bromoacetate has a melting point of 44-47 °C and a boiling point of 50 °C10 mm Hg (lit.) . Its density is 1.321 g/mL at 25 °C (lit.) . It is miscible with ethanol, chloroform, and ethyl acetate, but immiscible with water .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of tert-Butyl bromoacetate, focusing on six unique applications:

Synthesis of Dyes

tert-Butyl bromoacetate: is utilized as an intermediate in the production of various dyes. Its role as an alkylating agent helps in the synthesis of colorants used in a wide range of industries, from textiles to inks .

Pharmaceutical Manufacturing

This compound finds significant application in the pharmaceutical sector. It is involved in the synthesis of various medicinal compounds, including those that act as collagenase inhibitors, which are important in treating conditions that involve the breakdown of collagen .

Agrochemical Production

In agrochemistry, tert-Butyl bromoacetate serves as a precursor for developing pesticides and herbicides, contributing to the protection of crops and yield optimization .

Organic Synthesis

As an alkylating agent, it is widely used in organic synthesis to introduce the tert-butyl group into molecules, which can be a protective group or a part of the final target molecule .

Polymer Research

It has been used in polymer research, particularly in the synthesis of nitrilotriacetic acid end-functionalized polystyrene through atom transfer radical polymerization. This showcases its utility in creating polymers with specific end groups for further functionalization .

Oligosaccharide Deprotection

tert-Butyl bromoacetate: is used to create dihydropyranyl prelinkers which are useful in polymer-assisted deprotection of oligosaccharides. This is important for the synthesis and study of complex carbohydrates .

Mechanism of Action

Target of Action

Tert-Butyl bromoacetate is a common alkylating agent used as a pharmaceutical intermediate . It is used for synthesizing amino acids and peptide compounds . Moreover, it is used for synthesizing collagenase inhibitors (S, S, R) - (-) actinin .

Mode of Action

Tert-Butyl bromoacetate interacts with its targets through alkylation, a process in which an alkyl group is transferred from one molecule to another. The alkyl group in Tert-Butyl bromoacetate is highly reactive, allowing it to form covalent bonds with a variety of biological targets. This can lead to changes in the structure and function of the targeted molecules .

Biochemical Pathways

Tert-Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .

Result of Action

The molecular and cellular effects of Tert-Butyl bromoacetate’s action depend on the specific targets it interacts with. For example, in the case of its use in the synthesis of collagenase inhibitors, the result of its action would be the inhibition of collagenase, an enzyme that breaks down collagen in the body .

Action Environment

The action, efficacy, and stability of Tert-Butyl bromoacetate can be influenced by various environmental factors. For instance, its reactivity and thus its ability to alkylate targets can be affected by factors such as temperature, pH, and the presence of other reactive substances. Furthermore, its stability can be affected by exposure to light, heat, and moisture .

Future Directions

Tert-Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It is also used as a building block for substituted t-butyl acetates .

properties

IUPAC Name

tert-butyl 2-bromoacetate
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InChI

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
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InChI Key

BNWCETAHAJSBFG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11BrO2
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DSSTOX Substance ID

DTXSID2063763
Record name Acetic acid, bromo-, 1,1-dimethylethyl ester
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Molecular Weight

195.05 g/mol
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Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name tert-Butyl bromoacetate
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Product Name

tert-Butyl bromoacetate

CAS RN

5292-43-3
Record name tert-Butyl bromoacetate
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Record name Acetic acid, 2-bromo-, 1,1-dimethylethyl ester
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Record name tert-butyl bromoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic approaches for tert-butyl bromoacetate?

A1: Several methods exist for synthesizing tert-butyl bromoacetate:

  • Esterification of Bromoacetic Acid: This conventional approach involves reacting bromoacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as a strong acid type ion exchange resin. [, ]
  • Reaction with Isobutylene: A greener method utilizes bromoacetic acid and isobutylene as starting materials, employing a solid superacid catalyst. [, ]
  • Microwave-Assisted Synthesis: This method expedites the preparation of the Reformatsky reagent, involving microwave irradiation of tert-butyl bromoacetate with zinc in tetrahydrofuran. []

Q2: What is the molecular formula and weight of tert-butyl bromoacetate?

A2: The molecular formula is C6H11BrO2, and its molecular weight is 195.05 g/mol.

Q3: How is tert-butyl bromoacetate utilized in C-glycoside synthesis?

A: tert-Butyl bromoacetate plays a crucial role in the synthesis of functionalized C-glycosides. The enolate of tert-butyl bromoacetate reacts with sugar δ-lactones to form exocyclic sugar epoxides. Subsequent reduction of these epoxides yields C-glycosides bearing an α-hydroxy ester moiety. [, ]

Q4: Can tert-butyl bromoacetate be used for peptide modifications?

A: Yes, researchers have successfully used tert-butyl bromoacetate for the N-alkylation of peptides and peptide-like structures. For instance, it has been employed to introduce a tert-butyl acetate group to a constrained diketopiperazine scaffold. [] This modification allows further functionalization and can be used to synthesize peptidomimetics, such as analogs of the Arg-Gly-Asp (RGD) sequence.

Q5: How does tert-butyl bromoacetate contribute to the synthesis of β-amino acids?

A: tert-Butyl bromoacetate is a key reagent in the diastereoselective synthesis of enantiomerically pure β-substituted β-amino acids. It reacts with chiral N-acyloxazolidinone imide enolates, leading to 2-substituted succinate derivatives. These derivatives are then transformed into the desired β-amino acids through hydrolysis and Curtius rearrangement. []

Q6: What is the role of tert-butyl bromoacetate in macrocycle synthesis?

A: This reagent is valuable in constructing macrocyclic compounds. For example, it acts as an alkylating agent in synthesizing bifunctional tetraaza macrocycles. [] The reaction involves alkylating substituted macrocyclic amines with tert-butyl bromoacetate, forming the corresponding tert-butyl esters.

Q7: Can tert-butyl bromoacetate participate in reactions involving lithium enolates?

A: Yes, tert-butyl bromoacetate readily reacts with lithium enolates. For instance, the reaction with the lithium enolate of tert-butyl bromoacetate leads to the formation of (trialkylgermyl)oxiranes. []

Q8: How does tert-butyl bromoacetate contribute to the synthesis of poly(benzoxazole)-based photoresists?

A: tert-butyl bromoacetate is used in the preparation of 9,9-bis[4-(tert-butoxycarbonylmethyloxy)phenyl]fluorene (TBMPF), a dissolution inhibitor employed in positive-type photosensitive poly(benzoxazole) (PSPBO). [] The TBMPF is synthesized by reacting 9,9-bis(4-hydroxyphenyl)fluorene with tert-butyl bromoacetate.

Q9: Does the stereochemistry of reactions involving tert-butyl bromoacetate need to be considered?

A: Yes, stereochemistry plays a significant role in many reactions involving tert-butyl bromoacetate. For example, in the synthesis of Psi[CH(2)O] pseudodipeptides, the reaction proceeds with excellent diastereoselectivity. [] Similarly, in the Reformatsky reaction with N-tert-butanesulfinyl imines, the addition of tert-butyl bromoacetate proceeds with good diastereoselectivity. []

Q10: What is the mechanism of alkylation using tert-butyl bromoacetate?

A10: Alkylation typically proceeds via an SN2 mechanism. The nucleophile attacks the carbon adjacent to the bromine atom, leading to the displacement of bromide and formation of a new carbon-carbon bond.

Q11: How do reaction conditions influence the selectivity of tert-butyl bromoacetate in alkylation reactions?

A: Reaction conditions, particularly the solvent, play a crucial role in dictating the regioselectivity of alkylation. For instance, ethereal solvents favor N-alkylation, while dimethylformamide promotes O-alkylation in reactions involving pyrimidine derivatives. []

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